TETRAKIS(METHOXYETHOXYETHOXY)SILANE

Description

Contextualization within Organosilicon Chemistry and Polyether-Silane Compounds

Organosilicon chemistry, a field that emerged in the 19th century, focuses on compounds containing carbon-silicon bonds. wikipedia.orgchemicalbook.com These compounds are known for their unique properties, often exhibiting characteristics of both organic and inorganic substances. The carbon-silicon bond is longer and weaker than a carbon-carbon bond and is polarized towards the more electronegative carbon atom. wikipedia.orgencyclopedia.pub This polarity makes the silicon atom susceptible to nucleophilic attack, a key feature in its chemical reactivity. wikipedia.org

Within this broad field, polyether-silane compounds represent a specialized class. Tetrakis(methoxyethoxyethoxy)silane is a prime example, characterized by its silicon-oxygen bonds and the presence of polyether chains. These polyether groups impart a degree of flexibility and hydrophilicity to the molecule, distinguishing it from many other organosilicon compounds which are typically hydrophobic. wikipedia.org The Si-O bond is notably strong, contributing to the thermal stability of the resulting materials. ias.ac.in

The general structure of alkoxysilanes can be represented as R'nSi(OR)4-n, where R' is a non-hydrolyzable organic group and OR is a hydrolyzable alkoxy group. In the case of this compound, n=0, and the alkoxy group is methoxyethoxyethoxy. This structure allows for a range of chemical modifications and applications, particularly in the formation of polymers and hybrid materials. chemicalbook.com

Significance as a Multifunctional Silane (B1218182) Precursor in Hybrid Systems

The "multifunctional" nature of this compound stems from the reactivity of its four alkoxy groups. These groups can undergo hydrolysis and condensation reactions, a process central to sol-gel chemistry. nih.govscispace.com Hydrolysis involves the replacement of the alkoxy groups with hydroxyl (OH) groups, forming silanols. nih.gov These silanols are highly reactive and can then condense with each other or with other hydroxyl-containing species to form stable siloxane (Si-O-Si) bridges. nih.govscispace.com

This reactivity makes this compound a valuable precursor for creating organic-inorganic hybrid materials. mdpi.com The inorganic silica (B1680970) network formed through the condensation of the silane provides mechanical strength and thermal stability, while the organic polyether chains can introduce other desired properties, such as flexibility or compatibility with organic polymers. mdpi.com This ability to combine the properties of different material classes into a single system is a key driver of research in this area. shinetsusilicone-global.com

The sol-gel process, which utilizes precursors like this compound, allows for the synthesis of materials with controlled porosity and surface area at relatively low temperatures. researchgate.netresearchgate.net This makes it a versatile method for producing a wide range of materials, including coatings, aerogels, and nanoparticles. researchgate.netresearchgate.net

Evolution of Research Paradigms in Alkoxysilane Chemistry

The study of alkoxysilane chemistry has evolved significantly since its early days. Initial research, pioneered by figures like Frederic Kipping in the early 20th century, laid the groundwork for understanding the basic reactions of these compounds. wikipedia.org The development of the "Direct Process" in the 1940s for synthesizing organochlorosilanes was a major industrial breakthrough, making organosilicon compounds more widely available. chemicalbook.comencyclopedia.pub

Early applications of alkoxysilanes focused on their use as coupling agents to improve the adhesion between organic resins and inorganic fillers in composite materials. shinetsusilicone-global.com The general mechanism involves the hydrolysis of the alkoxy groups to form silanols, which can then bond with the surface of the inorganic material. acs.org

More recent research has shifted towards a more nuanced understanding of the hydrolysis and condensation kinetics of alkoxysilanes. nih.govresearchgate.net Studies have shown that the rates of these reactions are influenced by factors such as pH, catalyst, solvent, and the steric bulk of the alkoxy groups. nih.govgelest.com For instance, methoxy (B1213986) groups generally hydrolyze faster than ethoxy groups. gelest.com

Modern research also explores the creation of more complex and functional materials. This includes the development of multifunctional coatings with properties like hydrophobicity and scratch resistance, and the synthesis of novel hybrid systems for applications in areas like microelectronics and biomedicine. mdpi.comgelest.com The ability to precisely control the structure and properties of materials at the molecular level through the careful design of alkoxysilane precursors continues to be a major focus of contemporary research. researchgate.netacs.org

| Property | Value |

| Molecular Formula | C12H28O8Si |

| Molecular Weight | 328.43 g/mol |

| Boiling Point | 179-182 °C / 10 mmHg |

| Density | 1.079 g/mL |

| Refractive Index | 1.4219 @ 20°C |

Properties

IUPAC Name |

tetrakis[2-(2-methoxyethoxy)ethyl] silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44O12Si/c1-21-5-9-25-13-17-29-33(30-18-14-26-10-6-22-2,31-19-15-27-11-7-23-3)32-20-16-28-12-8-24-4/h5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWLYSOPXUSOQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

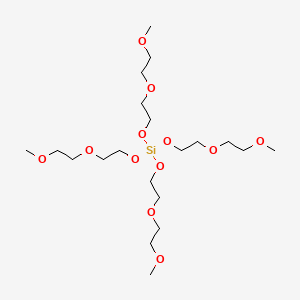

COCCOCCO[Si](OCCOCCOC)(OCCOCCOC)OCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44O12Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067015 | |

| Record name | Silicic acid (H4SiO4), tetrakis[2-(2-methoxyethoxy)ethyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24685-89-0 | |

| Record name | Silicic acid (H4SiO4) tetrakis[2-(2-methoxyethoxy)ethyl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24685-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-(2-methoxyethoxy)ethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024685890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H4SiO4), tetrakis[2-(2-methoxyethoxy)ethyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H4SiO4), tetrakis[2-(2-methoxyethoxy)ethyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis[2-(2-methoxyethoxy)ethyl] orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Tetrakis Methoxyethoxyethoxy Silane

Conventional Synthetic Routes to Tetraalkoxysilanes

The synthesis of tetrakis(methoxyethoxyethoxy)silane, a member of the tetraalkoxysilane family, traditionally relies on two primary chemical pathways: esterification and transesterification processes, and routes involving silicon halide precursors.

Esterification and Transesterification Processes

Transesterification represents a significant synthetic avenue for producing this compound. This method involves the reaction of a tetraalkoxysilane, such as tetraethyl orthosilicate, with 2-(2-methoxyethoxy)ethanol. The alcohol interchange reaction yields this compound and ethanol (B145695) as a byproduct. smolecule.com A key advantage of this route is the avoidance of corrosive byproducts like hydrogen chloride, which are characteristic of methods using silicon halide precursors. smolecule.com This approach enhances reaction selectivity and simplifies product work-up. smolecule.com

The direct synthesis from metallic silicon and an alcohol in a high-pressure mechanochemical reactor is another esterification-based method. rsc.org This process can achieve high silicon conversion and selectivity to the desired tetraalkoxysilane under optimized conditions. rsc.org

Routes Involving Silicon Halide Precursors

The most established industrial method for synthesizing this compound and similar compounds involves the reaction of silicon tetrachloride with the corresponding alcohol, in this case, 2-(2-methoxyethoxy)ethanol. smolecule.com This alcoholysis reaction sees silicon tetrachloride reacting with four equivalents of the alcohol to produce the desired silane (B1218182) and hydrogen chloride as a byproduct. smolecule.com To drive the reaction to completion and achieve high yields, a significant molar excess of the alcohol is often employed. For instance, a 5:1 molar ratio of 2-methoxyethanol (B45455) to silicon tetrachloride has been shown to produce a 76% yield of tetrakis(2-methoxyethoxy)silane. smolecule.com Careful control of reaction parameters such as temperature and pH is crucial for maximizing yield and purity. smolecule.com

Catalyst Systems and Reaction Optimization in Silane Synthesis

Catalysis plays a pivotal role in optimizing the synthesis of tetraalkoxysilanes. Both homogeneous and heterogeneous catalysts are employed to enhance reaction rates and selectivity. In transesterification reactions, alkali catalysts are often utilized. google.com Recent advancements have focused on the development of heterogeneous catalytic systems, which offer the advantage of easier separation from the reaction mixture. smolecule.com

For the direct synthesis from silicon, copper-based catalysts, particularly copper(I) chloride (CuCl), have demonstrated high activity. rsc.org The amount of catalyst is a critical parameter, with studies showing its significant effect on reaction efficiency. rsc.org

In the context of polyether-silane synthesis through hydrosilylation, Karstedt's catalyst is a commonly used and commercially available option. mdpi.com Protic ionic salts, formed from a Brønsted acid and a Brønsted base, have also emerged as effective catalysts for polyether synthesis from alcohols, offering a metal-free alternative. google.com

Reaction optimization is a key consideration in all synthetic routes. Factors such as temperature, reactant ratios, and reaction time are carefully controlled to maximize product yield and purity while minimizing side reactions and energy consumption. rsc.orggoogle.com For instance, in the direct synthesis method, temperatures can range from 100–250 °C. rsc.org

Advancements in Green Chemistry Approaches for Polyether-Silane Production

The principles of green chemistry are increasingly influencing the synthesis of polyether-silanes, aiming to develop more environmentally benign and sustainable processes. A significant advancement is the development of solvent-free reaction conditions. google.comrsc.org This not only reduces waste but also simplifies the purification process. google.com

The use of click chemistry, specifically the reaction between double bonds and sulfhydryl groups, represents a novel and efficient route for synthesizing silane-modified polyethers. researchgate.netaip.org This approach offers high yields and selectivity under mild conditions.

Furthermore, the development of catalyst systems that are non-volatile and easily separable, such as certain protic ionic salts and heterogeneous catalysts, contributes to greener synthesis by minimizing waste and allowing for catalyst recycling. google.comgoogle.com The direct synthesis from silicon is also considered a more environmentally friendly route as it minimizes waste generation. google.com

Control of Product Purity and Isomer Distribution

Ensuring high product purity is a critical aspect of this compound synthesis. Purification is often achieved through distillation. google.com The choice of synthetic route significantly impacts the purity profile. For example, the transesterification route avoids the formation of corrosive HCl, leading to a cleaner reaction. smolecule.com

For some silanes, controlling the distribution of isomers is a key challenge. The selection of specific process parameters, such as temperature and the relative amounts of starting materials, along with the choice of catalyst, can be used to tune and optimize the isomer ratio. google.com

The potential for self-condensation of organoalkoxysilanes to form polysiloxane structures necessitates careful handling and storage, often at low temperatures, to maintain purity. mdpi.com

Chemical Reactivity and Mechanistic Investigations of Tetrakis Methoxyethoxyethoxy Silane

Hydrolysis and Condensation Mechanisms of Alkoxysilanes

The conversion of alkoxysilanes into an inorganic silica (B1680970) network proceeds through a sequence of hydrolysis and condensation reactions. Initially, the alkoxy groups (OR) are replaced by hydroxyl groups (OH) in a hydrolysis step. These resulting silanols (Si-OH) are reactive intermediates that then combine in a condensation step to form stable siloxane bonds (Si-O-Si), releasing water or alcohol as a byproduct. gelest.comgelest.com

The hydrolysis of alkoxysilanes, including Tetrakis(methoxyethoxyethoxy)silane, is essentially a nucleophilic substitution reaction (SN2) at the silicon atom. nih.gov In this process, a water molecule attacks the electrophilic silicon center, leading to a five-coordinate transition state and the subsequent departure of an alcohol molecule. nih.gov

The hydrolytic stability of an alkoxysilane in aqueous solution is influenced by several factors, most notably pH and the steric bulk of the alkoxy group. gelest.com While stable for extended periods in pure, neutral water, hydrolysis is significantly accelerated by either acidic or basic catalysts. gelest.com The rate of hydrolysis generally decreases with increasing size of the alkoxy group due to steric hindrance. For instance, methoxysilanes hydrolyze approximately six to ten times faster than corresponding ethoxysilanes. gelest.com Given the significantly larger size of the methoxyethoxyethoxy group, it is expected that the hydrolysis rate of this compound would be considerably slower than that of TMOS or TEOS under similar conditions.

The following table illustrates the general effect of the alkoxy group on hydrolysis rates.

| Alkoxysilane | Alkoxy Group | Relative Hydrolysis Rate |

| Tetramethoxysilane (TMOS) | Methoxy (B1213986) (-OCH₃) | Fastest |

| Tetraethoxysilane (TEOS) | Ethoxy (-OC₂H₅) | Intermediate |

| Tetrapropoxysilane (TPOS) | Propoxy (-OC₃H₇) | Slow |

| This compound | Methoxyethoxyethoxy | Slowest (Inferred) |

This table presents a generalized comparison. Actual rates depend on specific reaction conditions.

The polyether nature of the methoxyethoxyethoxy chains could also introduce electronic effects or intramolecular interactions that influence the reaction kinetics, though steric hindrance is generally the dominant factor.

Both acid and base catalysts profoundly impact the rates of hydrolysis and condensation, and consequently, the structure of the final polysiloxane network. unm.edu

Acid Catalysis: Under acidic conditions (low pH), the alkoxy or silanol (B1196071) group is rapidly protonated. This makes the silicon atom more electrophilic and susceptible to attack by water, leading to a rapid hydrolysis reaction. The condensation reaction, however, tends to be the rate-limiting step. This kinetic behavior—fast hydrolysis followed by slower condensation—favors the formation of linear or weakly branched, polymer-like networks. unm.edu

Base Catalysis: Under basic conditions (high pH), the hydroxyl anion (OH⁻) directly attacks the silicon atom, catalyzing hydrolysis. More importantly, the catalyst deprotonates silanol groups to form highly nucleophilic silanolate anions (Si-O⁻). These anions readily attack neutral silane (B1218182) species, leading to a rapid condensation rate that can exceed the hydrolysis rate. This dynamic results in the formation of more compact, highly branched, and often particulate or colloidal structures. unm.edu

The choice of catalyst has a dramatic effect on the time required to form a continuous, cross-linked network (gelation).

| Catalyst | pH Effect | Resulting Network Structure | Typical Gelation Time (for TEOS model) |

| Hydrochloric Acid (HCl) | Acidic | Linear, weakly branched polymers | Hours to Days |

| Acetic Acid | Weakly Acidic | Intermediate structures | Days to Weeks |

| Ammonia (NH₃) | Basic | Highly branched, colloidal particles | Hours |

| Sodium Hydroxide (NaOH) | Strongly Basic | Dense, particulate structures | Minutes to Hours |

Data based on a model system (TEOS) to illustrate general principles. unm.edu Actual times vary with concentration, temperature, and water/silane ratio.

For this compound, the long polyether chains might also sequester certain catalysts, influencing their local concentration and effectiveness, thereby adding another layer of control to the polycondensation dynamics.

Oligomerization and Network Formation Processes

Following initial hydrolysis, the resulting silanol-containing monomers undergo oligomerization through a series of condensation reactions. This process builds the siloxane backbone (Si-O-Si) and ultimately leads to a three-dimensional network in the case of tetrafunctional silanes. wikipedia.org

The formation of the siloxane backbone and the final architecture of the resulting material are controlled by a complex interplay of reaction parameters.

Water-to-Silane Ratio (r): The amount of water is critical. A stoichiometric amount of water is required for complete hydrolysis (r=2 for a tetra-alkoxysilane). Sub-stoichiometric amounts of water lead to incomplete hydrolysis and the formation of residual alkoxy groups on the final network. High water ratios under basic conditions tend to produce discrete silica particles. nih.gov

Catalyst Type and pH: As discussed, acid catalysis promotes polymer-like growth, while base catalysis encourages the formation of dense, colloidal particles. unm.edu The isoelectric point for silica is around pH 2-3; condensation is slowest near this pH.

Solvent: The solvent affects the solubility of the silane, water, and growing oligomers, influencing reaction rates and the homogeneity of the final product.

Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation, accelerating gelation.

Reactant Concentration: Higher concentrations of silane and catalyst lead to faster reaction rates and can influence the final polymer structure.

| Factor | Low Value/Acidic pH | High Value/Basic pH |

| Water/Silane Ratio | Incomplete hydrolysis, linear chains | Favors full hydrolysis, branched clusters |

| pH | Faster hydrolysis, slow condensation (linear polymers) | Faster condensation (particulate growth) |

| Concentration | Slower reaction, smaller oligomers | Faster reaction, larger networks |

The methoxyethoxyethoxy substituents of this compound play a significant role in modulating the oligomerization and network formation process.

Steric Shielding: The long, flexible polyether chains exert considerable steric hindrance around the central silicon atom. This steric bulk can slow the rate of condensation reactions between larger oligomers, as it becomes more difficult for reactive sites to approach one another. researchgate.net This effect may lead to a more open, less compact network structure compared to that formed from smaller precursors like TEOS.

Solubility and Conformation: The hydrophilic nature of the polyether chains enhances the solubility of the silane and its growing oligomers in polar solvents, including water. This can prevent premature precipitation of oligomers, allowing for more uniform growth of the polymer network. The chains' flexibility allows them to adopt various conformations that can either shield or expose the reactive silanol groups, thereby influencing the propagation of the reaction.

Interfacial Reaction Studies of Silane Adsorption and Grafting

Alkoxysilanes are widely used to modify surfaces by forming stable, covalently bonded films. The process of grafting this compound onto a substrate bearing hydroxyl groups (e.g., glass, silica, metal oxides) involves a multi-step mechanism. gelest.comrsc.org

Hydrolysis: The silane's alkoxy groups hydrolyze in the presence of surface-adsorbed water or bulk water in the solution, forming reactive silanol groups.

Physisorption: The resulting silanols hydrogen-bond with the hydroxyl groups on the substrate surface.

Chemisorption (Grafting): A condensation reaction occurs between the silanol groups of the silane and the hydroxyl groups of the substrate. This forms a stable, covalent siloxane bond (Substrate-O-Si) and releases a water molecule. gelest.com Further condensation can occur between adjacent grafted silane molecules, leading to a cross-linked film on the surface.

The bulky methoxyethoxyethoxy groups are expected to have a profound impact on the structure of the grafted layer. Unlike smaller silanes which can form dense, tightly packed monolayers, this compound would likely form a much thicker, less dense, and more diffuse "brush-like" layer. The long polyether chains would extend away from the surface, imparting their properties to the interface. The hydrophilic and flexible nature of these chains would render the surface more hydrophilic and could provide properties such as protein resistance or improved lubrication. Studies on similar systems show that the structure of such films depends heavily on deposition conditions. researchgate.net

Investigation of Cross-Linking Reactions with Organic Polymer Systems

However, based on the fundamental principles of silane chemistry, a general mechanistic framework for the cross-linking activity of this compound can be described. As a tetrafunctional alkoxysilane, its cross-linking action proceeds primarily through hydrolysis and subsequent condensation reactions. gelest.commdpi.com

The general mechanism involves two key steps:

Hydrolysis: In the presence of moisture, the four methoxyethoxyethoxy groups attached to the silicon atom undergo hydrolysis to form reactive silanol (Si-OH) groups. This reaction is often catalyzed by acids or bases. The multiple ether linkages in the alkoxy groups may influence the hydrolysis rate due to their effect on the molecule's solubility and polarity. researchgate.net

Condensation: The newly formed silanol groups are highly reactive and can condense with each other to form stable siloxane (Si-O-Si) bonds. This process releases water or alcohol as a byproduct. When this compound is blended with a polymer, the silanol groups can also react with functional groups on the polymer chains, such as hydroxyl (-OH) groups, creating a durable, three-dimensional cross-linked network. nih.gov This network structure enhances the mechanical strength, thermal stability, and chemical resistance of the host polymer. nih.gov

Alkoxysilanes are commonly employed as cross-linking agents in a variety of polymer systems, including:

Coatings: To increase hardness, solvent resistance, and weatherability. nih.gov

Rubber and Elastomers: To improve mechanical properties and heat resistance. mdpi.com

Due to the absence of specific experimental data for this compound, a data table detailing research findings on its cross-linking with organic polymers cannot be provided at this time. Such data would typically include parameters like the type of polymer system, the concentration of the cross-linking agent, cure conditions (temperature and time), and the resulting changes in mechanical properties (e.g., tensile strength, modulus, elongation at break) and thermal properties (e.g., glass transition temperature).

Advanced Material Systems and Engineering Applications Derived from Tetrakis Methoxyethoxyethoxy Silane

Sol-Gel Chemistry and Nanostructured Material Fabrication

The sol-gel process is a versatile and widely utilized method for producing solid materials from small molecules. sigmaaldrich.com This process involves the transition of a system from a liquid "sol" into a solid "gel" phase. For silicon-based materials, this typically involves the hydrolysis and subsequent condensation of silicon alkoxide precursors. researchgate.net While common precursors like Tetraethoxysilane (TEOS) and Tetramethoxysilane (TMOS) are extensively studied, the use of Tetrakis(methoxyethoxyethoxy)silane offers unique possibilities due to its ether-containing alkoxy groups. sigmaaldrich.com These groups can influence the hydrolysis and condensation rates, as well as the properties of the final material.

The fundamental reactions in the sol-gel process using an alkoxysilane like this compound can be summarized as:

Hydrolysis: The replacement of alkoxy groups (-OR) with hydroxyl groups (-OH) through the addition of water.

Condensation: The formation of siloxane bridges (Si-O-Si) through either a water-producing or alcohol-producing reaction between hydroxylated or alkoxylated silicon species.

The rate of these reactions is sensitive to catalysts, such as acids and bases. researchgate.net The structure of the resulting gel and, consequently, the final material is dependent on the relative rates of hydrolysis and condensation.

Silica-based coatings are employed across numerous industries for their protective, optical, and barrier properties. The sol-gel method provides a low-temperature route to deposit high-quality silica (B1680970) thin films. nih.gov this compound can serve as a primary precursor for the formation of such coatings. The presence of the methoxyethoxyethoxy groups is hypothesized to influence the flexibility and porosity of the resulting silica network.

The process of forming a silica coating from this compound involves the preparation of a sol, its application to a substrate via methods like dip-coating or spin-coating, and subsequent thermal curing to densify the film. The properties of the final coating are influenced by several factors in the sol-gel process.

Table 1: Factors Influencing Silica-Based Coatings from Alkoxysilane Precursors

| Parameter | Effect on Coating Properties |

| Precursor Concentration | Affects sol viscosity and final film thickness. |

| Water-to-Silane Ratio | Influences the degree of hydrolysis and condensation, impacting network formation and porosity. |

| Catalyst Type and Concentration | Controls the kinetics of hydrolysis and condensation, affecting the microstructure of the coating. |

| Sol Aging Time | Allows for the development of the silicate (B1173343) network in the sol, which can affect the film's homogeneity and mechanical properties. |

| Curing Temperature | Determines the degree of densification and removal of residual organics, impacting hardness and adhesion. |

While specific research on coatings derived solely from this compound is limited, studies on similar systems using co-precursors like methyltriethoxysilane (MTES) and TEOS show that the composition significantly affects the final properties of the coating. researchgate.net

Hybrid organic-inorganic nanocomposites are materials that combine the properties of both organic polymers and inorganic solids at the nanoscale. researchgate.net These materials can exhibit unique combinations of properties such as mechanical strength, thermal stability, and optical transparency. The sol-gel process is a key method for creating these materials, often by co-polymerizing functional organosilanes with metal alkoxides. researchgate.net

This compound, while not an organofunctional silane (B1218182) in the traditional sense, can be used as the inorganic component in such hybrids. Its ether linkages may enhance compatibility with certain organic polymers. The synthesis of these nanocomposites can be achieved through several strategies, including the encapsulation of organic components within a sol-gel derived silica matrix or the copolymerization of functional organosilanes and metal alkoxides. researchgate.net

The incorporation of nanoparticles or organic polymers into the silica matrix derived from this compound can lead to materials with tailored properties. For example, the addition of specific polymers can improve the flexibility and fracture toughness of the otherwise brittle silica network.

Silica aerogels are a class of highly porous, low-density materials with exceptional thermal insulation properties. sigmaaldrich.com They are typically produced by preparing a silica gel and then removing the liquid from the pores of the gel without causing the structure to collapse, often through supercritical drying. sigmaaldrich.com The choice of the silica precursor can significantly impact the final properties of the aerogel.

The use of this compound as a precursor for silica aerogels could potentially lead to structures with modified mechanical properties due to the flexible ether groups. The general process for creating porous silica architectures involves:

Gelation: Formation of a wet gel via the sol-gel process.

Aging: Strengthening of the gel network.

Drying: Removal of the solvent from the gel pores to yield the final porous structure.

The properties of the resulting porous material, such as pore size, surface area, and density, are highly dependent on the synthesis conditions.

Table 2: Typical Properties of Silica Aerogels

| Property | Typical Value Range |

| Porosity | 80–99.8% |

| Density | 0.003–0.5 g/cm³ |

| Surface Area | 500–1200 m²/g |

| Thermal Conductivity | 0.005–0.1 W/(m·K) |

Functional Coatings and Surface Engineering for Enhanced Performance

Functional coatings are designed to impart specific properties to a material's surface, such as improved adhesion, wear resistance, or optical characteristics. This compound is mentioned in patent literature as a component in formulations for such coatings, indicating its utility in surface engineering applications. semanticscholar.org

While this compound is not a traditional coupling agent with a reactive organic group, its hydrolysis products (silanols) can condense with hydroxyl groups on the surface of inorganic substrates like glass or metal oxides, forming a stable Si-O-Substrate bond. This creates a silica-rich surface that can improve the adhesion of subsequent layers. The ether linkages in the precursor may also influence the interfacial properties, potentially providing a more compliant and less stressed interface. The mechanism of adhesion improvement generally involves the formation of a covalent bridge between the substrate and the coating. researchgate.net

There is a significant demand for coatings that are both resistant to scratching and abrasion while maintaining high optical transparency, particularly for applications like ophthalmic lenses and displays. svc.org Sol-gel derived silica and organosilicate coatings are prime candidates for this purpose due to their hardness and clarity. google.com.af

This compound has been identified as a useful tetrafunctional silane in the formulation of abrasion-resistant coatings. semanticscholar.org The formation of a highly cross-linked Si-O-Si network upon curing is the primary reason for the enhanced hardness and abrasion resistance. nih.gov The goal is to create a surface that is significantly harder than the underlying substrate, thus protecting it from mechanical damage.

The optical clarity of these coatings is dependent on their thickness, refractive index, and the absence of light-scattering defects. The refractive index of a coating derived from this compound is influenced by its density and composition. For high transparency, the coating should be thin, uniform, and have a refractive index that is either matched to the substrate or designed as part of an anti-reflective multilayer system.

Table 3: Physical Properties of Tetrakis(methoxyethoxy)silane

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₈O₈Si | gelest.com |

| Molecular Weight | 328.43 g/mol | gelest.com |

| Boiling Point | 179-182 °C @ 10 mmHg | gelest.com |

| Density | 1.079 g/mL | gelest.com |

| Refractive Index @ 20°C | 1.4219 | gelest.com |

Note: These properties are for the closely related compound Tetrakis(methoxyethoxy)silane.

The development of coatings with both high abrasion resistance and optical clarity often involves a trade-off. Highly inorganic coatings tend to be harder but also more brittle, which can lead to cracking. svc.org The flexible ether linkages in this compound may help to mitigate this brittleness, allowing for the formulation of more durable and resilient transparent coatings.

Surface Modification for Controlled Wettability and Interfacial Interactions

The modification of surfaces at the molecular level is a cornerstone of advanced materials engineering, enabling precise control over properties such as wettability and interfacial adhesion. Silanes are a class of silicon compounds that are highly effective for surface modification due to their unique dual functionality. gelest.com These molecules typically possess hydrolytically sensitive groups that can form robust covalent bonds with inorganic substrates rich in hydroxyl groups (like glass, silica, or metal oxides), and one or more organic functional groups that dictate the new surface characteristics. gelest.com This process, known as silanization, effectively anchors a desired organic functionality onto an inorganic surface.

The final wettability of a treated surface is determined by the surface energy of the grafted organic groups. ufl.edu Surfaces with low surface energy tend to be hydrophobic (water-repelling), while those with higher surface energy are more hydrophilic (water-attracting). ufl.edu By selecting a silane with a specific organic tail, the surface can be tailored from superhydrophobic to superhydrophilic. For instance, modifying silica nanoparticles with n-octyltrichlorosilane can yield superhydrophobic surfaces with water contact angles greater than 150°. ufl.edu Conversely, the oligo(ethylene glycol) chains of this compound are analogous to polyethylene (B3416737) glycol (PEG), which is well-known for its hydrophilic properties. nih.gov When this silane is grafted onto a substrate, these chains create a high-energy, water-attracting surface, leading to significantly reduced water contact angles and enhanced hydrophilicity. This controlled modification of interfacial interactions is critical for applications in anti-fog coatings, biocompatible materials, and microfluidics.

The effect of different silane modifiers on the wettability of surfaces is demonstrated by the change in water contact angle (WCA). A higher WCA indicates greater hydrophobicity.

Table 1: Illustrative Examples of Wettability Control via Silanization This table provides representative data from studies on various silanes to illustrate the principle of wettability modification and does not represent data for this compound specifically.

| Surface/Silane System | Initial WCA | WCA After Silanization | Resulting Property | Reference |

|---|---|---|---|---|

| Nanoporous Polymer / Trichlorododecylsilane | 6° | 110° | Hydrophobic | researchgate.net |

| Stainless Steel Mesh / Trimethoxy(vinyl)silane | Hydrophilic | 150° | Superhydrophobic | nih.gov |

| Stone / Fluorinated Silane Mixture | Hydrophilic | >150° | Superhydrophobic | mdpi.com |

Polymer Science and Hybrid Polymer Development

Integration into Interpenetrating Polymer Networks (IPNs) for Tunable Properties

Interpenetrating Polymer Networks (IPNs) are a unique class of polymer blends where two or more crosslinked polymer networks are synthesized in the presence of one another. The resulting entanglement of the networks prevents them from separating, leading to materials with properties that can be tuned to be synergistic or a combination of the constituent polymers.

This compound is an ideal precursor for forming the inorganic network within an organic polymer matrix to create a hybrid IPN. As a tetra-functional molecule, its four methoxyethoxyethoxy arms can undergo hydrolysis and condensation reactions to form a three-dimensional siloxane (Si-O-Si) network. When this reaction is performed within a swollen, pre-existing organic polymer network (e.g., a polyurethane or polyacrylate), the resulting structure consists of two independent but physically interlocked networks. The flexible, ether-rich chains of the silane precursor impart significant flexibility and can alter the mechanical and thermal properties of the host polymer. This approach allows for the creation of materials with tunable modulus, enhanced thermal stability, and tailored surface properties derived from the siloxane component.

Siloxane-Engineered Conjugated Polymers for Electronic and Thermoelectric Devices

The performance of organic electronic devices, such as transistors and thermoelectric generators, is highly dependent on the molecular ordering and charge transport characteristics of the constituent conjugated polymers. Engineering the side chains of these polymers is a powerful strategy to fine-tune their solid-state properties. Research has shown that incorporating siloxane side chains into conjugated polymer backbones can lead to significant improvements in performance. rsc.org

In one study, diketopyrrolopyrrole-based conjugated polymers were engineered with siloxane side chains (PDPPSiₓ). rsc.org The introduction of these siloxane moieties was found to enhance the crystallinity and facilitate the doping process of the polymer films. rsc.org This improved molecular organization and doping efficiency resulted in a substantial increase in both electrical conductivity and the thermoelectric power factor, which is a key metric for thermoelectric performance. rsc.org The synergistic effect between the siloxane side chains and the chemical dopant (FeCl₃) significantly boosted the charge carrier concentration and mobility. rsc.org

Table 2: Performance Enhancement in Siloxane-Engineered Thermoelectric Polymers Data based on a study of FeCl₃-doped PDPPSi₅₀ films compared to films without siloxane side chains.

| Property | Improvement Factor | Result | Reference |

|---|---|---|---|

| Electrical Conductivity | ~7-fold increase | Reached 66.29 S cm⁻¹ | rsc.org |

| Thermoelectric Power Factor (PF) | ~3-fold increase | Reached 38.6 μW m⁻¹ K⁻² | rsc.org |

This research highlights the potential of using siloxane-functionalized building blocks, such as those derived from this compound, in the synthesis of next-generation conjugated polymers for high-performance electronic and energy-harvesting applications. rsc.org

Synthesis of Specialized Silane-Modified Resins and Elastomers

Silanes are widely used to modify the properties of commercial resins and elastomers, enhancing their mechanical strength, thermal stability, and durability. researchgate.netchula.ac.th One primary application is their use as coupling agents to improve the interface between an organic polymer matrix and inorganic fillers like silica or natural zeolite. chula.ac.thcore.ac.uk The silane bonds to the filler surface, while its organic part interacts favorably with the polymer matrix, creating a strong interfacial bridge that improves stress transfer from the polymer to the filler. This results in composites with significantly improved tensile strength and modulus. core.ac.uk For example, treating natural zeolite with silane coupling agents before incorporating it into a polypropylene (B1209903) matrix led to a sharp increase in the tensile yield strength of the composite. core.ac.uk

Another method involves the direct grafting of silanes onto the polymer backbone, which can introduce new functionalities or create cross-linking sites. scispace.com For instance, epoxidized natural rubber (ENR) has been reinforced with silane-modified silica nanoparticles, leading to nanocomposites with significantly improved tensile strength and thermal stability. chula.ac.th The addition of 7.5 phr (parts per hundred rubber) of silane-modified silica to an ENR-22 matrix marked the optimal loading for tensile strength enhancement. chula.ac.th The use of this compound in such systems could introduce flexible crosslinks, potentially improving elastomeric recovery and impact resistance.

Advanced Electrolyte Systems and Energy Storage Research

Design of Oligo(ethylene glycol)-Functionalized Silanes for Ion Conduction

The development of safer, higher-performance electrolytes is a critical challenge in energy storage research, particularly for next-generation lithium-ion batteries. Siloxane- and silane-based materials are emerging as promising candidates for electrolyte solvents and additives due to their unique thermal and electrochemical properties. researchgate.net

Silanes functionalized with oligo(ethylene glycol) chains, such as this compound, are particularly well-suited for this application. The ether linkages in the oligo(ethylene glycol) arms are excellent at solvating lithium ions, similar to conventional carbonate-based electrolytes, while the silane core can enhance thermal stability. Research into novel silane-based electrolyte solvents with similar structures has shown that they can dissolve a wide range of lithium salts and exhibit high ionic conductivities, reaching up to 1.29 × 10⁻³ S/cm at room temperature. researchgate.net

Furthermore, silane compounds are being investigated as electrolyte additives to improve the stability of the solid electrolyte interphase (SEI) on battery anodes, especially high-capacity silicon-based anodes. mdpi.com A stable SEI is crucial for preventing electrolyte degradation and ensuring long cycle life. Studies have shown that adding a silane polymer compound, (2-cyanoethyl)triethoxysilane (TCN), to a conventional electrolyte can form a more stable and mechanically robust SEI film. mdpi.com This enhanced SEI layer mitigates unwanted side reactions between the electrode and the electrolyte, leading to a significant improvement in the thermal safety of the battery. mdpi.com

Table 3: Improved Thermal Stability of Si-Based Anodes with Silane Additive Data from a study using (2-cyanoethyl)triethoxysilane (TCN) as an electrolyte additive.

| Parameter | Standard Electrolyte | Electrolyte with TCN Additive | Significance | Reference |

|---|---|---|---|---|

| Onset Temperature of Thermal Reaction | 122.22 °C | 127.07 °C | Delayed onset of thermal runaway | mdpi.com |

| Activation Energy (Ea) of Lithiated Anode | 68.46 kJ/mol | 91.32 kJ/mol | Increased thermal stability, reduced hazard | mdpi.com |

The design of molecules like this compound offers a pathway to multifunctional electrolytes that combine high ionic conductivity with enhanced safety and stability, addressing key limitations of current battery technologies. researchgate.netmdpi.com

Investigation of Ionic Transport Mechanisms in Silane-Based Electrolytes

The functionality of silane-based electrolytes, particularly those incorporating this compound, hinges on their ability to facilitate efficient ionic transport. The investigation into these mechanisms reveals a complex interplay between the silane's molecular structure and its interaction with lithium salts and other components of the electrolyte system.

The core of the transport mechanism in these electrolytes lies in the ether linkages of the methoxyethoxyethoxy side chains. These chains are analogous to poly(ethylene oxide) (PEO), a well-studied polymer in solid-state electrolytes. researchgate.netrsc.org The oxygen atoms in these ether chains possess lone pairs of electrons that can coordinate with lithium cations (Li⁺). This coordination creates a pathway for Li⁺ ions to move through the electrolyte matrix. The movement is not a simple, free-flowing process but rather a segmental motion where the Li⁺ ions hop from one coordination site (ether oxygen) to another along the flexible silane side chains. researchgate.net The flexibility of these ether chains is crucial for achieving high ionic conductivity. researchgate.net

In electrolytes based on silanes with poly(alkylene oxide) moieties, such as this compound, the silane component can enhance the dissolution of lithium salts. This increased salt dissociation leads to a higher concentration of mobile Li⁺ ions, which are the primary charge carriers. nih.gov The result is an electrolyte with improved ionic conductivity. Research on related silane-based electrolytes has demonstrated the potential to achieve high room-temperature ionic conductivities, which is a critical requirement for practical applications in devices like lithium-ion batteries. nih.govyoutube.com

| Property | Description | Relevance to Ionic Transport |

| Ether Linkages | The -O- bonds within the methoxyethoxyethoxy chains. | Provide coordination sites for Li⁺ ions, creating a pathway for ionic movement. |

| Chain Flexibility | The ability of the silane's side chains to move and rearrange. | Facilitates the segmental motion required for Li⁺ ions to hop between coordination sites. |

| Salt Dissociation | The ability of the electrolyte to separate the lithium salt into its constituent ions (Li⁺ and anion). | Increases the concentration of mobile charge carriers (Li⁺ ions). |

| Anion Structure | The chemical nature of the anion from the dissolved lithium salt. | Influences the strength of the Li⁺-anion interaction, affecting Li⁺ mobility. |

Chemical Sensing Platforms and Detection Methodologies

The unique chemical properties of this compound make it a promising material for the development of advanced chemical sensing platforms. Its ability to be incorporated into hybrid materials and its specific interaction mechanisms with various analytes are at the core of its sensing applications.

Incorporation into Hybrid Organic/Inorganic Thin Films for Sensor Applications

This compound is a key precursor for creating hybrid organic-inorganic thin films, which are foundational to many modern sensors. These films combine the advantageous properties of both organic and inorganic components, such as the flexibility and chemical functionality of polymers and the robustness and stability of a silica network. beilstein-journals.orgmdpi.comresearchgate.net

The formation of these hybrid films typically occurs through a sol-gel process. In this process, the this compound undergoes hydrolysis and condensation reactions. The methoxyethoxyethoxy groups can be partially or fully hydrolyzed, and subsequent condensation reactions form a stable, cross-linked siloxane (Si-O-Si) network. This inorganic backbone provides structural integrity to the thin film. The organic side chains, the methoxyethoxyethoxy groups, remain integrated within this network, providing the desired chemical functionality. researchgate.net

These hybrid films can be deposited on various substrates, including electrodes and optical components, using techniques like spin-coating, dip-coating, or chemical vapor deposition. kyoto-u.ac.jpmdpi.com The ability to create uniform, thin films is crucial for sensor performance, as it ensures consistent and reproducible interactions with the target analyte. The resulting hybrid material can be engineered to have specific properties, such as controlled porosity or surface chemistry, by carefully selecting the precursors and controlling the reaction conditions. rsc.org This versatility allows for the fabrication of sensors tailored to detect a wide range of chemical species.

| Feature | Description | Implication for Sensor Applications |

| Hybrid Nature | Combines an inorganic siloxane backbone with organic side chains. | Offers a synergistic combination of mechanical stability and chemical functionality. |

| Sol-Gel Process | A wet-chemical technique for fabricating materials from small molecules. | Allows for the creation of thin, uniform films with controlled properties. |

| Tunable Properties | The chemical and physical properties of the film can be modified. | Enables the design of sensors with high selectivity and sensitivity for specific analytes. |

| Versatile Deposition | Can be applied to a variety of substrates using different techniques. | Facilitates integration into diverse sensor device architectures. |

Principles of Analyte Interaction and Sensing Selectivity

The detection of specific analytes using sensors based on this compound relies on the principles of molecular interaction and the resulting change in a measurable physical property. The methoxyethoxyethoxy chains play a central role in this process, acting as the recognition element of the sensor.

The primary mechanism of interaction is often based on the coordination of the analyte with the ether oxygen atoms in the silane's side chains, similar to the mechanism of ion transport in electrolytes. These interactions can be selective, depending on the size, charge, and chemical nature of the analyte. For example, metal ions can coordinate with the ether oxygens, leading to a change in the film's optical or electrical properties. This change is then detected by a transducer, which converts the chemical interaction into a measurable signal. mdpi.com

The selectivity of the sensor can be further enhanced by incorporating molecularly imprinted polymers (MIPs) into the hybrid film. mdpi.com In this approach, the hybrid material is polymerized in the presence of the target analyte (the template). After polymerization, the template is removed, leaving behind cavities that are specifically shaped to recognize and bind to the target analyte. This "lock-and-key" mechanism provides high selectivity, allowing the sensor to distinguish the target analyte from other similar molecules. mdpi.com

Another principle of interaction involves the modification of the surface properties of the thin film upon exposure to the analyte. For instance, the adsorption of certain gas molecules onto the surface of the hybrid film can alter its refractive index or conductivity. nih.gov These changes can be detected by optical or electrical means, forming the basis for gas sensing applications. The hydrophilic nature of the poly(ethylene oxide)-like chains can also be exploited for sensing in aqueous environments. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization of Tetrakis Methoxyethoxyethoxy Silane and Its Derived Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of tetrakis(methoxyethoxyethoxy)silane. By analyzing the spectra of ¹H, ¹³C, and ²⁹Si nuclei, a complete structural assignment can be achieved.

The structure of this compound contains several distinct chemical environments for hydrogen and carbon atoms within its four identical methoxyethoxyethoxy ligands.

¹H NMR: The proton NMR spectrum is expected to show a series of multiplets corresponding to the methylene (B1212753) (-CH₂-) protons of the ethylene (B1197577) glycol units and a sharp singlet for the terminal methoxy (B1213986) (-OCH₃) protons. The protons on the methylene group bonded directly to the silicon atom via an oxygen bridge (Si-O-CH₂-) would appear at the most downfield position among the methylene signals due to the deshielding effect of the silicon-oxygen bond. The other methylene protons would exhibit complex overlapping signals in the range typical for polyethers, while the terminal methoxy protons would give a distinct singlet around 3.3 ppm. nih.govresearchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, with distinct signals for each carbon environment. The carbon of the Si-O-CH₂ group is expected to be the most downfield of the methylene carbons. The subsequent carbons along the ether chain will have chemical shifts characteristic of poly(ethylene glycol) chains, typically in the 60-72 ppm range. nih.govnih.gov The terminal methoxy carbon will appear as a sharp signal around 59 ppm.

²⁹Si NMR: As a tetra-alkoxysilane, the ²⁹Si NMR spectrum is predicted to show a single resonance peak in the characteristic region for Qⁿ species (silicon atoms bonded to four oxygen atoms). researchgate.net For the pure, unhydrolyzed monomer, this would be a Q⁰ species, with a chemical shift typically observed between -80 and -85 ppm. researchgate.net Upon hydrolysis and condensation, this signal would shift to reflect the formation of Si-O-Si linkages, corresponding to Q¹, Q², Q³, and Q⁴ species. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift increments and data from analogous polyether compounds.

| Assignment (Structure: Si[-O-C¹H₂-C²H₂-O-C³H₂-C⁴H₂-O-C⁵H₂-C⁶H₂-O-C⁷H₃]₄) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C¹H₂ (Si-O-C H₂) | ~3.8 - 4.2 | ~61 - 63 |

| C²H₂, C³H₂, C⁴H₂, C⁵H₂, C⁶H₂ | ~3.5 - 3.7 (complex multiplet) | ~70 - 72 |

| C⁷H₃ (-OC H₃) | ~3.3 | ~59 |

For unambiguous assignment of the complex, overlapping signals in the ¹H and ¹³C spectra, multi-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent methylene protons within the ether chains, helping to trace the connectivity through the -CH₂-CH₂-O- fragments.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

Mass Spectrometry (MS) for Accurate Molecular Weight and Composition Determination

Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound. The chemical formula is C₂₈H₆₀O₁₆Si, leading to a calculated monoisotopic mass of approximately 680.36 g/mol .

Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable for analyzing this large, non-volatile molecule, as they minimize fragmentation and allow for the observation of the molecular ion. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the elemental formula with high confidence.

The fragmentation pattern in tandem MS (MS/MS) would likely involve the sequential loss of the methoxyethoxyethoxy ligands or fragments thereof. The cleavage of the Si-O and C-O bonds would be the primary fragmentation pathways.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value/Observation |

| Chemical Formula | C₂₈H₆₀O₁₆Si |

| Monoisotopic Mass | 680.3604 g/mol |

| Common Adducts (ESI+) | [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺ |

| Primary Fragmentation | Loss of C₇H₁₅O₄• (163.09 g/mol ) radicals or C₇H₁₆O₄ (164.10 g/mol ) neutrals |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding States

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the functional groups and bonding within the molecule. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong absorptions from the C-O-C ether linkages and the Si-O-C group. A very strong, broad band between 1150 and 1050 cm⁻¹ is characteristic of the asymmetric C-O-C stretching vibrations of the polyether chains. cdnsciencepub.comasianpubs.org The asymmetric Si-O-C stretch typically appears as a strong band around 1080-1100 cm⁻¹. The C-H stretching vibrations of the methylene and methyl groups will be visible in the 2850-3000 cm⁻¹ region, while C-H bending and rocking modes appear in the 1470-800 cm⁻¹ range. nih.govcdnsciencepub.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the symmetric vibrations of the molecule's backbone. It would clearly show the symmetric Si-O stretching modes and the skeletal vibrations of the ether chains. The C-H stretching region would also be prominent. Because of the different selection rules, some vibrations may be active in Raman but weak or absent in IR, and vice-versa, providing a more complete vibrational analysis. nih.gov

Table 3: Predicted Key Vibrational Frequencies for this compound Based on data for triethylene glycol ethers and alkoxysilanes. cdnsciencepub.comasianpubs.orgnist.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C-H Stretch (Alkyl) | 2850 - 3000 | IR, Raman |

| C-H Bend/Wag/Twist | 800 - 1470 | IR, Raman |

| C-O-C Asymmetric Stretch | 1050 - 1150 (very strong, broad) | IR |

| Si-O-C Asymmetric Stretch | 1080 - 1100 | IR |

| Skeletal Vibrations | 800 - 1050 | IR, Raman |

Microscopic and Morphological Characterization of Silane-Derived Materials

The primary application of this compound is as a precursor in sol-gel processes to create silica-based materials. Electron microscopy is vital for characterizing the morphology and architecture of these resulting materials at the nanoscale. nih.govunimib.it

When this compound undergoes hydrolysis and condensation, it forms a three-dimensional siloxane (Si-O-Si) network, which can be tailored to produce materials with specific morphologies, such as nanoparticles, thin films, or porous gels.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology, particle size, and aggregation state of the silane-derived materials over larger areas. unimib.it For instance, if the sol-gel process is designed to produce spherical silica (B1680970) nanoparticles, SEM can be used to determine their size distribution, uniformity, and surface texture. In the case of coatings, SEM can reveal information about surface smoothness, thickness (from a cross-section), and the presence of defects like cracks or pinholes. acs.org

Transmission Electron Microscopy (TEM): TEM offers higher resolution than SEM and provides detailed information about the internal structure of the derived materials. nih.gov It can reveal the size and shape of primary nanoparticles within larger agglomerates, visualize the pore structure within a gel, and confirm the formation of core-shell structures if other precursors are used in conjunction. nih.govunimib.it For hybrid materials, TEM coupled with Energy-Dispersive X-ray Spectroscopy (EDX) can map the elemental distribution, confirming the homogeneous integration of the silicon-based network within a polymer matrix.

Atomic Force Microscopy (AFM) for Surface Topography and Film Uniformity

Atomic Force Microscopy (AFM) is an indispensable tool for characterizing the nanoscale surface topography of thin films and coatings derived from this compound. By scanning a sharp tip over the material's surface, AFM generates high-resolution, three-dimensional images that reveal crucial information about film uniformity, surface roughness, and the presence of any defects.

In the context of sol-gel coatings prepared from silane (B1218182) precursors, AFM is instrumental in evaluating how processing parameters and additives influence the final surface morphology. For instance, in studies of similar sol-gel systems, AFM has been used to demonstrate that the addition of various nanoparticles can alter the surface roughness of the film. researchgate.net While specific research on this compound is limited, findings from analogous systems, such as those based on other alkoxysilanes, indicate that the resulting films are generally uniform and adherent to the substrate. researchgate.net The morphology of these films, however, can be significantly influenced by the chemical composition of the sol-gel matrix. researchgate.net

The uniformity of films derived from this compound is a critical parameter, particularly in applications requiring consistent coating thickness and properties. AFM can provide quantitative data on this uniformity by measuring height variations across the surface. For example, studies on hybrid silane coatings have shown that it is possible to achieve smooth and continuous films with no visible cracks or defects. mdpi.com The surface roughness of these coatings can be significantly lower than that of the uncoated substrate, which is advantageous for many applications. mdpi.com

Table 1: Illustrative AFM Surface Roughness Data for Silane-Derived Coatings

| Coating Precursor System | Substrate | Mean Roughness (Ra) | Notes |

| TEOS/VTMS Hybrid | Titanium Alloy | ~0.3 µm | Coating reduced substrate roughness from ~0.4 µm. mdpi.com |

| Peptide-Silane/TMOS | Glass | Not specified | Films are uniform with thicknesses around 100 nm. researchgate.net |

| Chitosan-Silane Hybrid | Silicon Wafer | Not specified | Film thickness controllable between 5 and 70 nm. nih.gov |

This table presents data from analogous silane systems to illustrate the typical information obtained from AFM analysis.

X-Ray Diffraction (XRD) for Structural Order and Crystallinity Assessment

X-Ray Diffraction (XRD) is a powerful, non-destructive technique used to investigate the atomic and molecular structure of materials. By analyzing the diffraction pattern of X-rays scattered by a sample, XRD can determine whether a material is crystalline, amorphous, or a combination of both.

For materials derived from the hydrolysis and condensation of silane precursors like this compound, XRD is primarily used to assess their degree of crystallinity. Research on silica and silicate (B1173343) materials synthesized via sol-gel routes from various alkoxysilane precursors, such as Tetraethoxysilane (TEOS), consistently shows that the resulting materials are amorphous. researchgate.net This amorphous nature is characterized in an XRD pattern by the presence of a broad hump, typically centered around a 2θ value of 22°, rather than sharp, well-defined peaks that would indicate a crystalline structure. researchgate.netresearchgate.net

Table 2: Typical XRD Findings for Amorphous Silica from Silane Precursors

| Silane Precursor | Key XRD Feature | 2θ Position (approx.) | Implication |

| Tetraethoxysilane (TEOS) | Broad Peak | 20-27° | Amorphous silica matrix. researchgate.net |

| General Silica Nanoparticles | Broad Peak | 22° | Amorphous nature. researchgate.net |

| SnO2-SiO2 Composite | Broad Peak | 22° | Amorphous silica component. researchgate.net |

This table is based on data from various silica-based materials to illustrate the expected XRD results for amorphous silicate networks.

Chromatographic Techniques for Purity Profiling and Mixture Separation

Chromatographic techniques are essential for determining the purity of this compound and for analyzing the composition of mixtures containing this compound. The choice of technique depends on the volatility and polarity of the compound and its potential impurities.

Gas Chromatography (GC) , often coupled with a mass spectrometer (MS), is a standard method for the analysis of volatile silanes. nih.gov GC separates components of a mixture based on their boiling points and interactions with the stationary phase of the column. GC-MS can be used to identify and quantify impurities in the this compound product, such as residual starting materials, byproducts of the synthesis, or degradation products. The mass spectrometer provides structural information on the separated components, aiding in their identification.

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the purity assessment of silanes, particularly those that are less volatile or thermally sensitive. mdpi.com In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. Separation is based on the differential partitioning of the components between the two phases. For silanes, reversed-phase HPLC with a C18 column is often employed. researchgate.net This technique can effectively separate the main compound from non-volatile impurities and oligomeric species that may have formed.

The separation and purification of this compound can be challenging due to the potential for a variety of substitution products with similar physical properties. Chromatographic methods provide the necessary resolution to distinguish between these closely related compounds, ensuring the quality and consistency of the final product.

Table 3: Chromatographic Methods for Silane Analysis

| Technique | Typical Application | Common Column/Stationary Phase | Detection Method |

| Gas Chromatography (GC) | Purity analysis of volatile silanes and identification of volatile impurities. | Non-polar or semi-polar capillary columns. | Flame Ionization Detector (FID), Mass Spectrometry (MS). nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Purity analysis of less volatile silanes, separation of oligomers. | Reversed-phase C18. | UV Detector, Refractive Index (RI) Detector. researchgate.net |

This table provides a general overview of chromatographic techniques applicable to the analysis of silanes.

Computational and Theoretical Investigations in Polyether Silane Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Hartree-Fock (HF) methods and particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of polyether-silane molecules. researchgate.net These calculations are used to optimize the molecular geometry and determine the electronic structure of molecules like tetrakis(methoxyethoxyethoxy)silane. researchgate.netresearchgate.net By calculating properties such as molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential, and atomic charges, researchers can predict the reactivity of the silane (B1218182).

For instance, the silicon atom in an alkoxysilane is susceptible to nucleophilic attack, a key step in the hydrolysis reaction. nih.gov Quantum chemical calculations can quantify the partial positive charge on the silicon atom and the energies of its unoccupied orbitals, providing a measure of its electrophilicity. nih.gov These calculations have revealed that for many alkoxysilanes, hydrolysis is an exothermic process. researchgate.net The electronic environment, influenced by the methoxyethoxyethoxy chains, dictates the molecule's reactivity, including the rates of hydrolysis and condensation which are the primary steps in forming polysiloxane networks. nih.gov

Table 1: Representative Electronic Properties of an Alkoxysilane Molecule Calculated via DFT Note: This table presents typical data obtained from DFT calculations for a representative alkoxysilane molecule to illustrate the type of information generated. Specific values for this compound would require dedicated computation.

Molecular Dynamics Simulations of Oligomerization and Network Formation

While quantum chemistry excels at describing individual molecules, molecular dynamics (MD) simulations are employed to study the collective behavior of many molecules over time. tandfonline.comumich.edu MD is a powerful technique for modeling the oligomerization of silanes and the subsequent formation of three-dimensional polysiloxane networks. researchgate.netnih.gov In these simulations, the motion of each atom is calculated based on a "force field," a set of equations that describes the potential energy of the system as a function of atomic positions.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of Alkoxysilane Polymerization Note: This table outlines a representative set of parameters for an MD simulation. The specific choices depend on the system and properties being investigated.

Density Functional Theory (DFT) Studies on Reaction Pathways and Interfacial Bonding

Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a balance between accuracy and computational cost, making it ideal for studying complex chemical processes. researchgate.net It is extensively applied to investigate the detailed mechanisms of silane reactions and their interactions with surfaces.

Reaction Pathways: DFT calculations have been instrumental in elucidating the reaction pathways for the hydrolysis and condensation of alkoxysilanes. nih.govresearchgate.net Studies have shown that the mechanism can differ based on the pH of the medium. nih.gov In acidic conditions, the reaction often proceeds via a protonation step followed by nucleophilic attack, potentially following an S_N_1-Si like mechanism. researchgate.net In alkaline media, a direct nucleophilic substitution (S_N_2-Si) at the silicon center is more common, involving a five-coordinate silicon transition state. nih.gov DFT allows for the calculation of the energy barriers for these different pathways, helping to predict which one is more favorable under specific conditions. researchgate.net

Interfacial Bonding: The performance of silanes often depends on their ability to bond to a substrate, forming a durable interface. researchgate.netbohrium.com DFT is used to model the interaction between a silane molecule and a surface, such as silica (B1680970), metal, or metal oxide. researchgate.netjst.go.jp By calculating the adsorption energy, researchers can quantify the strength of the bond between the silanized molecule and the substrate. researchgate.net These studies can also reveal the nature of the bonding—whether it is physisorption (e.g., van der Waals forces) or chemisorption involving the formation of covalent bonds (e.g., Si-O-Metal). researchgate.netjst.go.jp Such insights are critical for designing silane coupling agents for applications in adhesion and surface modification. bohrium.com

Table 3: Representative DFT-Calculated Adhesion Energies for Silanes on a Substrate Note: This table presents illustrative adhesion energy values for different types of silane functional groups on a generic copper surface, as specific data for this compound is not available. The values demonstrate how DFT can be used to compare and select effective coupling agents. researchgate.netjst.go.jp

Predictive Modeling for Material Properties and Performance Optimization

Recent advances have combined traditional simulation methods with machine learning (ML) to create powerful predictive models for material properties. tandfonline.comarxiv.org This approach allows for the rapid screening of vast numbers of potential molecules and formulations without the need for expensive and time-consuming experiments or direct simulations for every case. tandfonline.com

For polyether-silane systems, a typical workflow might involve generating a large dataset of different silane structures and using MD simulations to calculate a key performance metric, such as interfacial adhesion strength. tandfonline.com This dataset is then used to train an ML model, such as a graph neural network or a random forest regressor. tandfonline.comarxiv.org The trained model can then predict the performance of new, untested silane molecules based solely on their chemical structure. arxiv.org For example, a Variational Autoencoder (VAE) can be used to represent the complex molecular structure of a silane in a simplified, low-dimensional space, which is then fed into a predictive model. tandfonline.com These techniques pave the way for in silico design and optimization of silane-derived materials with tailored properties.

Table 4: Conceptual Framework for ML-Based Prediction of Silane Performance Note: This table illustrates the concept of using a machine learning model to predict a performance metric (e.g., Peak Force) for new silane molecules based on features derived from their structure.

Theoretical Frameworks for Understanding Structure-Property Relationships in Silane-Derived Materials

A central goal of theoretical investigations is to establish clear structure-property relationships. researchgate.net For materials derived from this compound, this involves understanding how its unique molecular structure influences the macroscopic properties of the final material. Several theoretical frameworks contribute to this understanding.

The chemistry of organosilanes is complex, involving hydrolysis-condensation reactions that can result in three-dimensional silsesquioxane structures. nih.gov The properties of the final material are highly dependent on the chemical structure of the silane and the conditions of the silanization process. nih.gov For example, the long, flexible methoxyethoxyethoxy chains of this compound are expected to impart different properties compared to silanes with short, rigid alkyl groups. These chains can influence the solubility, viscosity, and the final network structure, potentially leading to more flexible and less brittle materials. mdpi.com

The rate of hydrolysis is a critical factor, and it is known to decrease with the increasing size of the alkoxy group. mdpi.com The pH also plays a significant role, with the hydrolysis rate being lowest at a neutral pH. mdpi.com Theoretical models help to explain how these factors control the balance between hydrolysis and condensation rates, which in turn determines the degree of cross-linking and the formation of either linear, branched, or network structures. researchgate.net These structural differences at the molecular level directly translate to macroscopic properties such as mechanical strength, adhesion, and resistance to environmental factors like water. researchgate.netresearchgate.net

Table 5: Influence of Molecular Structural Factors on Material Properties Note: This table summarizes general principles connecting silane molecular structure to the properties of the resulting polysiloxane material.

Chemical Compounds Mentioned

Table 6: List of Chemical Compounds

Future Research Directions and Emerging Trends in Tetrakis Methoxyethoxyethoxy Silane Science

Development of Novel Silane-Based Functional Materials for Diverse Applications

The versatility of silanes, including Tetrakis(methoxyethoxyethoxy)silane, makes them prime candidates for the development of new functional materials. mdpi.com Research is increasingly focused on creating materials with tailored properties for specific and demanding applications. elsevierpure.com These efforts often involve the strategic combination of the inorganic silicon core with organic functional groups to achieve desired characteristics such as enhanced thermal stability, hydrophobicity, and adhesion. smolecule.comresearchgate.net